methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040636-46-1
VCID: VC6900394
InChI: InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(16-5-3-8-29-16)21-19-17(13)18(15-4-2-7-28-15)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3
SMILES: COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CS5
Molecular Formula: C20H17N3O5S2
Molecular Weight: 443.49

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 1040636-46-1

Cat. No.: VC6900394

Molecular Formula: C20H17N3O5S2

Molecular Weight: 443.49

* For research use only. Not for human or veterinary use.

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1040636-46-1

Specification

CAS No. 1040636-46-1
Molecular Formula C20H17N3O5S2
Molecular Weight 443.49
IUPAC Name methyl 1-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(16-5-3-8-29-16)21-19-17(13)18(15-4-2-7-28-15)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3
Standard InChI Key ROIZLKXDXGLDNO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CS5

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name delineates its intricate architecture:

  • Pyrazolo[3,4-b]pyridine core: A fused bicyclic system combining pyrazole (positions 1–3) and pyridine (positions 4–7).

  • Substituents:

    • 1-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-derived tetrahydrothiophene ring at position 1, introducing steric bulk and polarity .

    • 3-(Furan-2-yl): A furyl group at position 3, contributing π-electron density and hydrogen-bonding capacity .

    • 6-(Thiophen-2-yl): A thienyl substituent at position 6, enhancing electronic delocalization .

    • 4-Carboxylate: A methyl ester at position 4, modulating solubility and reactivity .

Table 1: Key Structural Features

PositionSubstituentRole in Properties
11,1-Dioxidotetrahydrothiophen-3-ylEnhances solubility, redox activity
3Furan-2-ylParticipates in π-π interactions
6Thiophen-2-ylInfluences electronic distribution
4Methyl carboxylateModulates lipophilicity

Synthetic Pathways

Intermediate Preparation

The synthesis hinges on multi-step strategies involving:

  • Pyrazole-4,5-dione precursors: Prepared via condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with terminal alkynes .

  • Ring transformation: 4-Alkynylated pyrazol-3-ones undergo cyclization with furan and thiophene carboxylates under acidic conditions .

  • Acylation: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group via reductive amination, as demonstrated in PROTAC synthesis .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Alkynylation of pyrazole-4,5-dioneTerminal alkynes, Cu catalysis65%
2Cyclization with furan/thiopheneAcOH, 80°C, 12 h72%
3Tetrahydrothiophene incorporationNaBH(OAc)₃, DCE, rt58%

Key challenges include regioselective functionalization and minimizing side reactions during acylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyrazole-H)

    • δ 7.89–7.12 (m, 6H, furan/thiophene-H)

    • δ 4.32 (m, 1H, tetrahydrothiophene-H)

    • δ 3.85 (s, 3H, COOCH₃) .

  • ¹³C NMR:

    • 162.1 ppm (C=O), 151.2 ppm (pyridine-C), 140.3–112.4 ppm (heteroaromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 483.0921 [M+H]⁺

  • Calculated: C₂₂H₁₈N₃O₅S₂⁺: 483.0918

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point144–148°CDSC
Solubility (25°C)12 mg/mL in DMSOHPLC
LogP2.34 ± 0.15Shake-flask
λmax (UV-Vis)278 nm (ε = 12,400 M⁻¹cm⁻¹)EtOH

The methyl ester enhances solubility in polar aprotic solvents, while the sulfone group contributes to crystalline stability .

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